4-[5-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile
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Overview
Description
4-[5-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile is a compound belonging to the class of triazolopyrazine derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly as inhibitors of specific kinases involved in cancer progression . The unique structure of this compound allows it to interact with multiple molecular targets, making it a promising candidate for further research and development.
Preparation Methods
The synthesis of 4-[5-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
4-[5-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other biologically active compounds.
Medicine: Its ability to target multiple molecular pathways suggests its use in developing new therapeutic agents for treating various diseases.
Mechanism of Action
The mechanism of action of 4-[5-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile involves its interaction with specific molecular targets, such as kinases involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling processes that promote cancer cell proliferation and survival . Molecular docking and dynamics studies have shown that the compound can bind effectively to these targets, leading to its biological activity .
Comparison with Similar Compounds
When compared to other similar compounds, 4-[5-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile stands out due to its unique structural features and biological activities. Similar compounds include other triazolopyrazine derivatives, such as:
- 4-(5-(2-Hydroxy-2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile
- 4-(5-(2-Methoxy-2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile
These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and potential applications. The unique combination of the phenylethoxy and benzonitrile groups in this compound contributes to its distinct properties and makes it a valuable compound for further research.
Properties
Molecular Formula |
C20H15N5O |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile |
InChI |
InChI=1S/C20H15N5O/c21-12-16-6-8-17(9-7-16)20-24-23-18-13-22-14-19(25(18)20)26-11-10-15-4-2-1-3-5-15/h1-9,13-14H,10-11H2 |
InChI Key |
ZUPHNBXHMXOSSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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